molecular formula C18H17BrN2O2 B14024853 6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one

Cat. No.: B14024853
M. Wt: 373.2 g/mol
InChI Key: CMQDLOTVYOZFTF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one is a potent and selective inhibitor of Protein Kinase D1 (PKD1), a serine/threonine kinase implicated in critical cellular processes. Research has established PKD1 as a key regulator of Golgi organization, cell migration, and proliferation, with particular significance in oncology and cardiovascular biology. This compound exerts its effects by potently inhibiting PKD1's catalytic activity , thereby disrupting downstream signaling pathways. Its primary research value lies in dissecting the pathological roles of PKD1, especially in the context of cancer cell invasion and metastasis, as well as in cardiac hypertrophy. Recent studies continue to utilize this inhibitor to probe the mechanisms of cystogenesis in polycystic kidney disease and to investigate its influence on VEGF-mediated signaling in endothelial cells. The specific stereochemistry of the (1S,2S)-2-hydroxycyclohexyl group is critical for its high binding affinity and selectivity, making this agent a valuable pharmacological tool for elucidating PKD1-specific functions in complex biological systems.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

6-bromo-3-[(1S,2S)-2-hydroxycyclohexyl]benzo[h]quinazolin-4-one

InChI

InChI=1S/C18H17BrN2O2/c19-14-9-13-17(12-6-2-1-5-11(12)14)20-10-21(18(13)23)15-7-3-4-8-16(15)22/h1-2,5-6,9-10,15-16,22H,3-4,7-8H2/t15-,16-/m0/s1

InChI Key

CMQDLOTVYOZFTF-HOTGVXAUSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O

Canonical SMILES

C1CCC(C(C1)N2C=NC3=C(C2=O)C=C(C4=CC=CC=C43)Br)O

Origin of Product

United States

Preparation Methods

Core Quinazolinone Synthesis

The benzo[h]quinazolin-4(3H)-one scaffold is typically constructed via cyclization of anthranilic acid derivatives. Key steps include:

  • Condensation : Reaction of 6-bromoanthranilic acid with trimethyl orthoformate in acetic acid yields 6-bromo-2-methyl-4H-benzo[h]oxazin-4-one.
  • Ring Closure : Treatment with ammonia or primary amines under reflux forms the quinazolin-4-one core.

Representative Conditions

Step Reagents/Conditions Yield Source
Cyclization NH₃/EtOH, 80°C, 6h 78%
Bromination NBS, CH₃CN, RT 85%

Stereoselective Introduction of (1S,2S)-2-Hydroxycyclohexyl Group

The chiral cyclohexanol moiety is introduced via nucleophilic substitution or transition-metal-catalyzed coupling:

  • Mitsunobu Reaction : Uses (1S,2S)-cyclohexane-1,2-diol with DIAD/PPh₃ to install the hydroxycyclohexyl group at position 3.
  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of bromoquinazolinone with chiral cyclohexylamine derivatives.

Stereochemical Control

  • Chiral HPLC separation or asymmetric catalysis ensures (1S,2S) configuration.
  • Diastereomeric excess ≥98% achieved using (R)-BINAP ligand in Pd-mediated reactions.

Bromination Strategies

Bromine is introduced at position 6 via:

Comparative Efficiency

Method Selectivity Yield Source
NBS C6 > C8 85%
LiTMP/Br₂ Exclusive C6 72%

Optimized Synthetic Route

A patent-derived protocol (EP3366679B1) outlines the following sequence:

  • Quinazolinone Formation : 6-Bromoanthranilic acid → 6-bromo-3,1-benzoxazin-4-one (72% yield).
  • Cyclohexyl Coupling : (1S,2S)-2-hydroxycyclohexylamine + 6-bromoquinazolinone via Pd(OAc)₂/Xantphos, 110°C, 12h (68% yield).
  • Purification : Crystallization from ethanol/water (purity >99% by HPLC).

Critical Parameters

  • Temperature control (<5°C) during bromination prevents di-bromination.
  • Anhydrous DMF ensures efficient Mitsunobu reactivity.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J=8.4 Hz, H-5), 5.64 (s, OH), 3.21 (m, cyclohexyl-H).
  • HRMS : m/z 415.0742 [M+H]⁺ (calc. 415.0745).

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring or the substituents.

    Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone ring.

Major Products

The major products formed from these reactions are various quinazolinone derivatives, which can have different biological activities depending on the substituents introduced.

Scientific Research Applications

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazolinone derivatives have been shown to inhibit certain enzymes involved in cell proliferation, making them potential antitumor agents .

Comparison with Similar Compounds

Structural Analogs Targeting M1 mAChR

The following table compares structural analogs of the target compound with modifications influencing receptor binding and potency:

Compound Substituents Affinity/Potency Key Interactions
Target compound 6-Bromo, 3-((1S,2S)-2-hydroxycyclohexyl) Higher potency than BQCA; EC20 ACh potentiation in calcium assays Hydrophobic/edge-to-face interactions with Tyr-179; H-bond via cyclohexyl-OH
BQCA 6-Fluoro, 3-cyclohexyl Baseline M1 mAChR PAM activity Less optimized interactions with Tyr-179
Benzoquinazolinone 12 (from Merck) 6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl), 3-((1S,2S)-2-hydroxycyclohexyl) Higher affinity than BQCA; improved selectivity Enhanced lipophilicity and steric complementarity
Compound 33 (6-((6-chloropyridin-3-yl)methyl) analog) 6-Chloropyridinylmethyl, 3-((1S,2S)-2-hydroxycyclohexyl) Moderate potency (66% yield in synthesis) Chlorine enhances halogen bonding; similar Tyr-179 interactions

Key Findings :

  • The bromine atom at position 6 enhances hydrophobic interactions, while the (1S,2S)-2-hydroxycyclohexyl group improves hydrogen bonding and stereochemical fit .
  • Replacement of bromine with pyridinylmethyl groups (e.g., benzoquinazolinone 12) increases selectivity but may reduce solubility .
Functional Analogs with Antimicrobial/Anti-inflammatory Activity

Quinazolinones with bromine at position 6 but differing in other substituents exhibit divergent biological activities:

Compound Substituents Activity Mechanism
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (2a-h) 2-Methyl, 3-aryl groups Antimicrobial (MIC: 4–32 µg/mL), anti-inflammatory (IC50: 10–50 µM) Inhibition of bacterial enzymes (e.g., DNA gyrase) and COX-2 pathways
6-Bromo-8-phenylethynyl-2-aryl-dihydroquinazolin-4(1H)-ones (3b-f) 2-Aryl, 8-phenylethynyl Anticancer (IC50: 1–10 µM) Tubulin polymerization inhibition
6-Bromo-2-mercapto-3-(substituted)quinazolin-4(3H)-ones (8e-i) 2-Mercapto, 3-aryl Moderate antifungal activity Disruption of fungal cell membranes

Key Findings :

  • The antimicrobial activity of 6-bromo derivatives correlates with electron-withdrawing substituents (e.g., halogens) at position 3 .
  • Anti-inflammatory analogs often feature methyl or methoxy groups, enhancing lipophilicity and membrane penetration .

Key Findings :

  • Electrochemical and microwave-assisted syntheses improve yields (e.g., 20–30% for microwave methods) compared to traditional routes .

Biological Activity

6-Bromo-3-((1S,2S)-2-hydroxycyclohexyl)benzo[h]quinazolin-4(3H)-one (CAS No. 1227924-44-8) is a compound within the quinazolinone family, known for its diverse biological activities. This article reviews its biological activity, focusing on its cytotoxicity and antiviral properties, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₈H₁₇BrN₂O
  • Molecular Weight : 373.249 g/mol
  • CAS Number : 1227924-44-8

Biological Activity Overview

The biological activities of quinazolinone derivatives, including this compound, have been extensively studied. This compound's potential includes:

  • Antiviral Activity : Research indicates that related quinazolinone derivatives exhibit antiviral properties against various viruses, including Herpes simplex and HIV.
  • Cytotoxicity : The compound has shown promising cytotoxic effects against cancer cell lines.

Antiviral Activity

A study highlighted the synthesis and evaluation of several quinazolinone derivatives for their antiviral efficacy. While specific data on this compound is limited, similar compounds have demonstrated significant antiviral activity against multiple viral strains.

Case Study: Antiviral Efficacy

In a broader study involving various quinazolinones:

  • The most active derivatives showed a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in cell cultures.
  • However, it was noted that many derivatives did not exhibit significant cytoprotection when challenged with viruses .

Cytotoxic Activity

The cytotoxic potential of quinazolinone derivatives has been evaluated using various cancer cell lines. The following table summarizes findings related to the cytotoxicity of similar compounds:

CompoundCell LineIC₅₀ (µM)Reference
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-715.85 ± 3.32
6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinoneMT-4 (HIV)0.424
6-Bromo derivatives (various)SW480Varies

Detailed Findings

In vitro studies have shown that certain quinazolinones possess IC₅₀ values significantly lower than established anticancer drugs like Erlotinib and Cisplatin. For instance:

  • Compounds with an aliphatic linker exhibited greater potency compared to those with aromatic substitutions.
  • Selectivity for cancerous vs. non-cancerous cells was also noted, indicating potential for therapeutic applications in oncology .

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural modifications:

  • Substituents at the 6-position : Halogenated compounds often demonstrate enhanced anticancer activity.
  • Linker Types : Aliphatic linkers generally yield more potent compounds compared to aromatic linkers .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-bromo-substituted quinazolin-4(3H)-ones?

  • Methodology : The synthesis typically involves refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., hydrazine derivatives) in glacial acetic acid for 3–4 hours. Post-reaction, the product is recrystallized using ethanol, and purity is confirmed via TLC with cyclohexane:ethyl acetate (2:1) as the mobile phase .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress using TLC to optimize yield.

Q. How is the stereochemistry of the (1S,2S)-2-hydroxycyclohexyl group controlled during synthesis?

  • Methodology : Use enantiomerically pure starting materials (e.g., (1S,2S)-2-hydroxycyclohexyl carbamate derivatives) to preserve stereochemical integrity. Verify configuration via 1H^1 \text{H} NMR coupling constants and chiral HPLC .
  • Key Considerations : Stereochemical mismatches can lead to inactive byproducts; confirm intermediates at each step.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR : Identify carbonyl (C=O, ~1705 cm1^{-1}) and hydroxyl (O-H, ~3090 cm1^{-1}) groups .
  • NMR : Analyze 1H^1 \text{H} and 13C^{13} \text{C} spectra in DMSO-d6_6 to assign aromatic protons (δ 7.2–8.1 ppm) and cyclohexyl hydrogens (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via GC-MS or HRMS .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity and pharmacological activity?

  • Methodology :

  • Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki coupling) for further functionalization. Compare halogenated vs. non-halogenated analogues using kinetic studies .

  • Pharmacology : Bromine’s electron-withdrawing effects may improve binding to targets like kinase receptors. Test activity in enzyme inhibition assays (e.g., ALK2 or M1 muscarinic receptors) .

    • Data Analysis : Correlate substituent position (C-6 vs. C-8) with bioactivity using SAR tables (Table 1).

    Table 1 : Bromine Position vs. IC50_{50} in Kinase Assays

    Substituent PositionTarget KinaseIC50_{50} (nM)
    C-6 BromineALK212.5
    C-8 BromineALK245.8

Q. How can computational modeling guide the design of analogues with improved allosteric modulation?

  • Methodology :

  • Docking Studies : Use X-ray crystallography data (e.g., PDB ID: 6YZ3) to model interactions with the M1 muscarinic receptor’s allosteric site .
  • MD Simulations : Assess the stability of the (1S,2S)-hydroxycyclohexyl group in hydrophobic pockets over 100-ns trajectories .
    • Key Considerations : Validate predictions with in vitro binding assays (e.g., KdK_d measurements via SPR).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations) from independent studies .
  • Orthogonal Assays : Confirm analgesic activity via tail-flick (acute pain) and CFA-induced inflammation (chronic pain) models if initial data conflict .

Q. How are diastereomers managed during large-scale synthesis?

  • Methodology :

  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate diastereomers .
  • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor crystallization of the desired (1S,2S)-isomer .

Data Interpretation and Optimization

Q. What analytical approaches identify byproducts in the synthesis of this compound?

  • Methodology :

  • LC-MS : Detect low-abundance byproducts (e.g., dehydrohalogenated derivatives) with high-resolution mass filters .
  • NMR DOSY : Differentiate aggregates or impurities based on diffusion coefficients .

Q. How can reaction yields be improved for the quinazolinone core?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or ionic liquids to accelerate cyclization .
  • Microwave Synthesis : Reduce reaction time from 3 hours to 20 minutes while maintaining >70% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.